

2-Methylbenzo[d]oxazol-6-ol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Methylbenzo[d]oxazol-6-ol

Cat. No.: B1298106

[Get Quote](#)

CAS Number: 5078-07-9

This technical guide provides an in-depth overview of **2-Methylbenzo[d]oxazol-6-ol**, a heterocyclic organic compound of interest to researchers in drug discovery and development. This document outlines its chemical identity, potential synthetic routes, analytical characterization methods, and prospective biological activities, with a focus on its potential as a tyrosinase inhibitor and antimicrobial agent.

Chemical Identification and Properties

2-Methylbenzo[d]oxazol-6-ol is a solid compound belonging to the benzoxazole class of molecules.^{[1][2]} Its core structure consists of a benzene ring fused to an oxazole ring, with a methyl group at the 2-position and a hydroxyl group at the 6-position.

Property	Value	Source
CAS Number	5078-07-9	[1] [2]
Molecular Formula	C ₈ H ₇ NO ₂	[1] [2]
Molecular Weight	149.15 g/mol	[1] [2]
Physical Form	Solid	[1] [2]
Purity	Typically ≥98%	[1]
InChI Key	RZKJWYDRDBVDJJ- UHFFFAOYSA-N	[1]

Synthesis and Experimental Protocols

While a specific, detailed protocol for the synthesis of **2-Methylbenzo[d]oxazol-6-ol** is not readily available in the public domain, a plausible synthetic route can be extrapolated from established methods for preparing substituted benzoxazoles. A common and effective method involves the condensation of an ortho-aminophenol derivative with a carboxylic acid or its equivalent.

A potential synthetic pathway for **2-Methylbenzo[d]oxazol-6-ol** could involve the reaction of 2-amino-5-hydroxyphenol with acetic anhydride. The amino group of the aminophenol would react with the acetic anhydride to form an amide intermediate, which would then undergo intramolecular cyclization and dehydration to form the oxazole ring.

Alternatively, a synthesis could commence from 4-amino-3-nitrophenol.[\[3\]](#) This would likely involve a multi-step process including reduction of the nitro group, followed by acetylation and cyclization.

General Experimental Protocol for Benzoxazole Synthesis

The following is a generalized experimental protocol for the synthesis of 2-substituted benzoxazoles, which can be adapted for the synthesis of **2-Methylbenzo[d]oxazol-6-ol**.

Materials:

- o-Aminophenol derivative (e.g., 2-amino-5-hydroxyphenol)
- Carboxylic acid or anhydride (e.g., acetic anhydride)
- Condensing agent (e.g., polyphosphoric acid (PPA) or Eaton's reagent) or a suitable solvent for high-temperature reaction.
- Appropriate solvents for reaction and purification (e.g., toluene, xylene, ethanol, ethyl acetate)
- Reagents for workup and purification (e.g., sodium bicarbonate solution, brine, anhydrous magnesium sulfate, silica gel for column chromatography)

Procedure:

- Reaction Setup: A mixture of the o-aminophenol derivative and the carboxylic acid or anhydride (typically in a 1:1 to 1:1.2 molar ratio) is prepared in a suitable reaction vessel.
- Condensation:
 - Method A (with condensing agent): The mixture is heated in the presence of a condensing agent like PPA at a temperature ranging from 150°C to 200°C for several hours. The reaction progress is monitored by thin-layer chromatography (TLC).
 - Method B (thermal condensation): The reactants are heated in a high-boiling solvent such as toluene or xylene, often with azeotropic removal of water, at reflux temperature until the reaction is complete as indicated by TLC.
- Workup: Upon completion, the reaction mixture is cooled to room temperature. If a condensing agent like PPA is used, the mixture is poured into ice water and neutralized with a base such as sodium bicarbonate. The aqueous layer is then extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with water and brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.
- Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure **2-**

methylbenzo[d]oxazol-6-ol.

Analytical Characterization

The identity and purity of synthesized **2-Methylbenzo[d]oxazol-6-ol** would be confirmed using a combination of spectroscopic and chromatographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ^1H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the benzoxazole ring system, a singlet for the methyl group at the 2-position, and a singlet for the hydroxyl proton. The chemical shifts and coupling constants of the aromatic protons would confirm the substitution pattern.
- ^{13}C NMR: The carbon NMR spectrum would display distinct signals for the carbon atoms of the benzoxazole core, the methyl group, and the carbon bearing the hydroxyl group.

Technique	Expected Observations
^1H NMR	Signals corresponding to aromatic protons, a singlet for the C2-methyl group, and a singlet for the hydroxyl proton.
^{13}C NMR	Resonances for all eight carbon atoms, including the benzoxazole core, the methyl group, and the hydroxyl-substituted carbon.

Mass Spectrometry (MS)

Mass spectrometry would be used to confirm the molecular weight of the compound. The mass spectrum is expected to show a molecular ion peak $[\text{M}]^+$ corresponding to the molecular weight of 149.15. The fragmentation pattern would likely involve the loss of small neutral molecules such as CO, HCN, or radicals like CH_3 .^{[4][5][6]}

Technique	Expected Data
Mass Spec.	Molecular ion peak $[\text{M}]^+$ at $\text{m/z} = 149$. Key fragment ions may be observed.

High-Performance Liquid Chromatography (HPLC)

HPLC would be employed to determine the purity of the synthesized compound. A reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water or a buffer would likely provide good separation. The retention time and peak purity would be assessed.

Technique	Typical Method Parameters
HPLC	Column: C18 reversed-phase; Mobile Phase: Gradient of acetonitrile and water/buffer; Detection: UV at a suitable wavelength (e.g., 254 nm or 280 nm).

Potential Biological Activities and Experimental Protocols

Benzoxazole derivatives have garnered significant attention for their diverse pharmacological activities, including antimicrobial and tyrosinase inhibitory effects.^[7]

Tyrosinase Inhibition and Anti-Melanogenic Activity

Tyrosinase is a key enzyme in the biosynthesis of melanin, and its inhibition is a target for the development of skin-lightening agents.^[7] Phenolic compounds, particularly those with a benzoxazole scaffold, have shown promise as tyrosinase inhibitors.^[7]

Experimental Protocol: Tyrosinase Inhibition Assay

This protocol is based on the dopachrome method using L-DOPA as a substrate.

- Reagents: Mushroom tyrosinase, L-DOPA, phosphate buffer (pH 6.8), test compound (**2-Methylbenzo[d]oxazol-6-ol**), and a positive control (e.g., kojic acid).
- Procedure:
 - Prepare solutions of the test compound and kojic acid in a suitable solvent (e.g., DMSO).

- In a 96-well plate, add phosphate buffer, mushroom tyrosinase solution, and the test compound solution at various concentrations.
- Pre-incubate the mixture for a defined period (e.g., 10 minutes) at a specific temperature (e.g., 37°C).
- Initiate the reaction by adding L-DOPA solution to each well.
- Measure the absorbance of the formed dopachrome at 475-492 nm at regular intervals using a microplate reader.
- Data Analysis: Calculate the percentage of tyrosinase inhibition for each concentration of the test compound. The IC₅₀ value, the concentration of the inhibitor required to inhibit 50% of the enzyme activity, can be determined by plotting the percentage of inhibition against the inhibitor concentration.

Antimicrobial Activity

Benzoxazole derivatives have been reported to exhibit a broad spectrum of antimicrobial activity against various bacteria and fungi.[\[8\]](#)

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a common technique for determining MIC values.

- Materials: Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi), microbial strains (e.g., *Staphylococcus aureus*, *Escherichia coli*, *Candida albicans*), test compound, and standard antimicrobial agents (e.g., ciprofloxacin for bacteria, fluconazole for fungi).
- Procedure:
 - Prepare a stock solution of the test compound in a suitable solvent.
 - In a 96-well microtiter plate, perform serial two-fold dilutions of the test compound in the appropriate growth medium.

- Inoculate each well with a standardized suspension of the microorganism.
- Include positive controls (microorganism in medium without the test compound) and negative controls (medium only).
- Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).
- Data Analysis: The MIC is determined as the lowest concentration of the test compound at which no visible growth of the microorganism is observed.

Signaling Pathways

The biological activities of compounds are often mediated through their interaction with specific cellular signaling pathways. For anti-melanogenic agents, key pathways include the cAMP/PKA/CREB and MAPK signaling cascades, which regulate the expression of the microphthalmia-associated transcription factor (MITF), a master regulator of melanogenic gene expression.[\[9\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#)[\[13\]](#)

```
// Nodes Stimuli [label="α-MSH / UV Radiation", fillcolor="#F1F3F4", fontcolor="#202124"];
MC1R [label="MC1R", fillcolor="#F1F3F4", fontcolor="#202124"];
AC [label="Adenylate Cyclase", fillcolor="#F1F3F4", fontcolor="#202124"];
cAMP [label="cAMP", fillcolor="#F1F3F4", fontcolor="#202124"];
PKA [label="PKA", fillcolor="#F1F3F4", fontcolor="#202124"];
CREB [label="CREB", fillcolor="#F1F3F4", fontcolor="#202124"];
pCREB [label="p-CREB", fillcolor="#34A853", fontcolor="#FFFFFF"];
MAPK_Pathway [label="MAPK Pathway\n(ERK, p38)", fillcolor="#F1F3F4", fontcolor="#202124"];
MITF [label="MITF", fillcolor="#FBBC05", fontcolor="#202124"];
Tyrosinase [label="Tyrosinase", fillcolor="#EA4335", fontcolor="#FFFFFF"];
TRP1_TRP2 [label="TRP-1 / TRP-2", fillcolor="#EA4335", fontcolor="#FFFFFF"];
Melanin [label="Melanin Synthesis", fillcolor="#202124", fontcolor="#FFFFFF"];
Compound [label="2-Methylbenzo[d]oxazol-6-ol\n(Potential Inhibitor)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
```

```
// Edges Stimuli -> MC1R [label="Activates"];
MC1R -> AC [label="Activates"];
AC -> cAMP [label="Converts ATP to"];
cAMP -> PKA [label="Activates"];
PKA -> CREB [label="Phosphorylates"];
CREB -> pCREB [style=invis];
pCREB -> MITF [label="Upregulates\nTranscription"];
Stimuli -> MAPK_Pathway [label="Activates"];
MAPK_Pathway -> MITF [label="Regulates"];
MITF -> Tyrosinase
```

```
[label="Upregulates\nTranscription"]; MITF -> TRP1_TRP2
[label="Upregulates\nTranscription"]; Tyrosinase -> Melanin [label="Catalyzes"]; TRP1_TRP2 -> Melanin [label="Involved in"]; Compound -> Tyrosinase [label="Inhibits", style=dashed, color="#EA4335", fontcolor="#EA4335"]; } Melanogenesis Signaling Pathway and Potential Inhibition
```

The diagram above illustrates the primary signaling cascades involved in melanogenesis. External stimuli like α -melanocyte-stimulating hormone (α -MSH) or UV radiation activate the melanocortin 1 receptor (MC1R), leading to an increase in cyclic AMP (cAMP) and the activation of Protein Kinase A (PKA). PKA then phosphorylates the cAMP response element-binding protein (CREB), which in turn upregulates the transcription of the Microphthalmia-associated transcription factor (MITF). MITF is a master regulator that controls the expression of key melanogenic enzymes, including tyrosinase, tyrosinase-related protein 1 (TRP-1), and TRP-2. The Mitogen-activated protein kinase (MAPK) pathway also plays a role in regulating MITF activity. **2-Methylbenzo[d]oxazol-6-ol**, as a potential tyrosinase inhibitor, is hypothesized to directly inhibit the enzymatic activity of tyrosinase, thereby blocking a critical step in melanin synthesis.

```
// Nodes Synthesis [label="Synthesis of\n2-Methylbenzo[d]oxazol-6-ol", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Purification [label="Purification\n(Column Chromatography)", fillcolor="#FBBC05", fontcolor="#202124"]; Characterization [label="Characterization\n(NMR, MS, HPLC)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Biological_Screening [label="Biological Screening", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Tyrosinase_Assay [label="Tyrosinase Inhibition\n(IC50 Determination)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Antimicrobial_Assay [label="Antimicrobial Activity\n(MIC Determination)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Data_Analysis [label="Data Analysis and\nStructure-Activity Relationship", fillcolor="#5F6368", fontcolor="#FFFFFF"];
```

```
// Edges Synthesis -> Purification; Purification -> Characterization; Characterization -> Biological_Screening; Biological_Screening -> Tyrosinase_Assay; Biological_Screening -> Antimicrobial_Assay; Tyrosinase_Assay -> Data_Analysis; Antimicrobial_Assay -> Data_Analysis; } General Experimental Workflow for Compound Evaluation
```

The workflow for investigating **2-Methylbenzo[d]oxazol-6-ol** begins with its chemical synthesis, followed by purification to ensure high purity. The structure and purity of the compound are then confirmed through various analytical techniques. Subsequently, the

compound undergoes biological screening to assess its potential as a tyrosinase inhibitor and an antimicrobial agent. The data from these assays are then analyzed to determine its efficacy and establish structure-activity relationships.

Conclusion

2-Methylbenzo[d]oxazol-6-ol represents a promising scaffold for the development of new therapeutic agents. Its chemical structure suggests potential for both tyrosinase inhibition and antimicrobial activity. This technical guide provides a foundational framework for researchers to synthesize, characterize, and evaluate the biological properties of this compound. Further in-depth studies are warranted to fully elucidate its mechanism of action and therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. 2-Methylbenzo[d]oxazol-6-ol | CymitQuimica [cymitquimica.com]
- 3. CN101066929A - Process of preparing 4-amino-3-nitro phenol - Google Patents [patents.google.com]
- 4. whitman.edu [whitman.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Exploration of Compounds with 2-Phenylbenzo[d]oxazole Scaffold as Potential Skin-Lightening Agents through Inhibition of Melanin Biosynthesis and Tyrosinase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and microbiological activity of 5(or 6)-methyl-2-substituted benzoxazole and benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]

- 11. mdpi.com [mdpi.com]
- 12. 6-Methylcoumarin Promotes Melanogenesis through the PKA/CREB, MAPK, AKT/PI3K, and GSK3 β /β-Catenin Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 2-Ethoxybenzamide stimulates melanin synthesis in B16F1 melanoma cells via the CREB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [2-Methylbenzo[d]oxazol-6-ol: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1298106#2-methylbenzo-d-oxazol-6-ol-cas-number-and-identification>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com